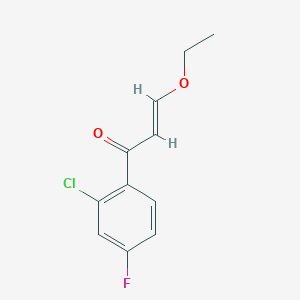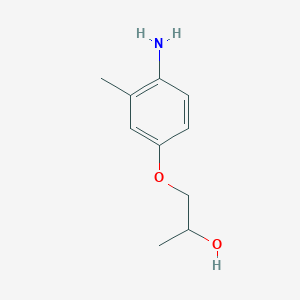
1-(4-Amino-3-methylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Amino-3-methylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-methylphenol with epichlorohydrin under basic conditions to form the intermediate epoxide. This intermediate is then subjected to nucleophilic ring-opening with a suitable nucleophile, such as an alcohol, to yield the desired product.
Reaction Conditions:
Step 1: 4-amino-3-methylphenol + epichlorohydrin
Step 2: Epoxide intermediate + alcohol
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (e.g., NaCl) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
1-(4-Amino-3-methylphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 1-(4-Amino-3-methylphenoxy)propan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the phenoxy group may participate in hydrophobic interactions.
Comparison with Similar Compounds
1-(4-Amino-3-methylphenoxy)propan-2-ol can be compared with other similar compounds, such as:
- 1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol
- 1-amino-3-(3-methylphenoxy)propan-2-ol
- 1-amino-3-(4-methylphenoxy)propan-2-ol
These compounds share similar structural features but differ in the substituents on the phenoxy ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making each compound unique in its applications and properties .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(4-amino-3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7-5-9(3-4-10(7)11)13-6-8(2)12/h3-5,8,12H,6,11H2,1-2H3 |
InChI Key |
LDGTUHSLOWRWLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


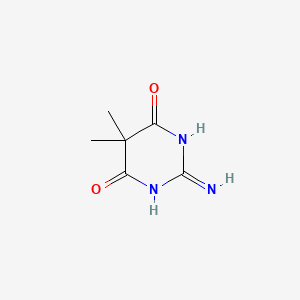
![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)
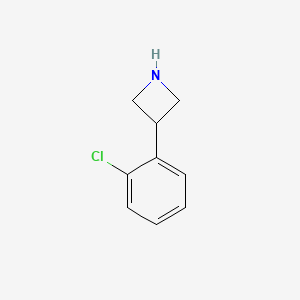




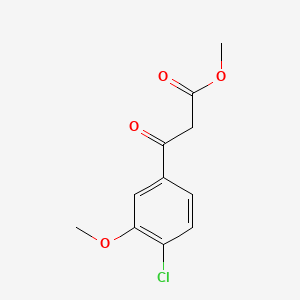
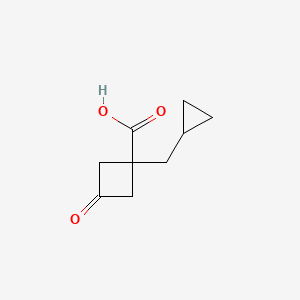
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
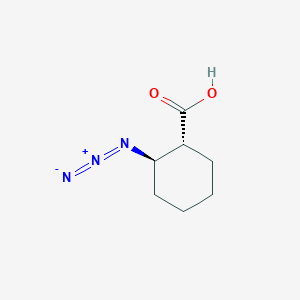
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
